molecular formula C24H16ClFN2O2S B2593187 5-(5-Chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902294-33-1

5-(5-Chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B2593187
CAS No.: 902294-33-1
M. Wt: 450.91
InChI Key: AKSSAOOTBHOHOO-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic systems featuring a sulfur atom (8-thia) and two nitrogen atoms (3,5-diaza) within a fused trideca-tetraene scaffold. Key substituents include a 5-chloro-2-methylphenyl group at position 5 and a 2-fluorobenzyl moiety at position 3. The 4,6-dione groups contribute to its polar character, while the rigid tricyclic core may enhance target selectivity in biological systems.

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN2O2S/c1-14-10-11-16(25)12-19(14)28-23(29)22-21(17-7-3-5-9-20(17)31-22)27(24(28)30)13-15-6-2-4-8-18(15)26/h2-12,22H,13H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCLGHZHKPUWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4F)C5=CC=CC=C5S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(5-Chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a synthetic organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and other relevant activities based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24H24ClFN2O2S
  • Molecular Weight : 459.0 g/mol
  • CAS Number : 902294-35-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

MicroorganismMIC (µg/mL)Activity Level
Escherichia coli0.21Strong
Pseudomonas aeruginosa0.21Strong
Candida albicans1.0Moderate
Staphylococcus aureus0.5Moderate

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with particularly strong effects on E. coli and P. aeruginosa .

Cytotoxicity

Cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3) indicated that the compound has a selective cytotoxic effect. The results from the MTT assay are summarized below:

Cell LineIC50 (µM)Observations
HaCat15Moderate toxicity
Balb/c 3T320Moderate toxicity

These findings suggest that while the compound is cytotoxic, it may have therapeutic potential depending on its selectivity towards cancerous versus normal cells.

Molecular docking studies have provided insights into the mechanism of action of this compound. It was found to interact with key bacterial enzymes such as MurD and DNA gyrase, essential for bacterial cell wall synthesis and DNA replication, respectively. The binding energies were comparable to those of established antibiotics like ciprofloxacin, indicating a similar mode of action.

Key Interactions

  • MurD Enzyme : The compound forms hydrogen bonds with critical residues in the active site.
  • DNA Gyrase : Strong interactions were noted with amino acids SER1084 and ASP437, essential for enzyme function.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against clinical isolates of E. coli and P. aeruginosa. The results demonstrated that the compound significantly reduced bacterial growth compared to control groups, suggesting its potential as a new antimicrobial agent .

Study 2: Cytotoxicity Profile

In another study focusing on cytotoxicity, researchers assessed the effects of varying concentrations of the compound on HaCat and Balb/c 3T3 cells. The findings indicated that while there was some level of cytotoxicity, the compound's effects were less pronounced than those observed with traditional chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Target Compound :

  • Core : Tricyclo[7.4.0.0²,⁷]trideca-tetraene with 8-thia and 3,5-diaza groups.
  • Substituents : 5-Cl-2-MePh (electron-withdrawing Cl, lipophilic Me) and 2-F-Bn (polar F, flexible benzyl group).

Compound :
5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-hexaene :

  • Core : Tetracyclic system with 12,14-dioxa and 3,4,8-triaza groups.
  • Substituents : 4-ClPh (para-Cl) and 3-F-Bn (meta-F).

Compound :
5-[(E)-2-Fluorobenzylidene]-8-(2-fluorophenyl)-hexacyclic derivative :

  • Core : Hexacyclo[10.7.1.1³,⁷.0²,¹¹.0⁷,¹¹.0¹⁶,²⁰]henicosa-pentaene.
  • Substituents : Dual 2-fluorophenyl groups.
  • Key Differences : The hexacyclic framework introduces greater conformational rigidity, which may limit binding adaptability compared to the tricyclic target.
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~450–470 (estimated) 431.8 ~500–520 (estimated)
LogP ~4.5–5.0 (predicted) 4.7 ~5.2–5.5 (predicted)
Rotatable Bonds 3–4 (estimated) 3 2–3 (estimated)
Polar Surface Area ~50–60 Ų (predicted) 49.2 Ų ~55–65 Ų (predicted)

Key Observations :

  • The target compound’s predicted LogP (~4.5–5.0) aligns with ’s compound (LogP 4.7), suggesting moderate lipophilicity suitable for membrane permeability .

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